molecular formula C21H12F6O2 B14362002 Tris(4-fluorophenyl)methyl trifluoroacetate CAS No. 90173-63-0

Tris(4-fluorophenyl)methyl trifluoroacetate

Cat. No.: B14362002
CAS No.: 90173-63-0
M. Wt: 410.3 g/mol
InChI Key: FODJVGYLABYQIG-UHFFFAOYSA-N
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Description

Tris(4-fluorophenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-fluorophenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-fluorophenyl)methyl trifluoroacetate typically involves the reaction of tris(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Tris(4-fluorophenyl)methanol+Trifluoroacetic anhydrideTris(4-fluorophenyl)methyl trifluoroacetate+Acetic acid\text{Tris(4-fluorophenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Tris(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Tris(4-fluorophenyl)methyl trifluoroacetate+Acetic acid

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tris(4-fluorophenyl)methyl trifluoroacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form tris(4-fluorophenyl)methanol and trifluoroacetic acid.

    Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the solvent.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

    Nucleophilic substitution: Products include tris(4-fluorophenyl)methyl derivatives with the nucleophile attached.

    Hydrolysis: The major products are tris(4-fluorophenyl)methanol and trifluoroacetic acid.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

Tris(4-fluorophenyl)methyl trifluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, particularly those containing fluorinated aromatic rings.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Mechanism of Action

The mechanism of action of Tris(4-fluorophenyl)methyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoroacetate group and the fluorinated aromatic rings. The trifluoroacetate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated aromatic rings can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-fluorophenyl)methanol: This compound is similar in structure but lacks the trifluoroacetate group.

    Tris(4-trifluoromethylphenyl)methanol: This compound features trifluoromethyl groups instead of fluorine atoms on the aromatic rings.

    Tris(4-methoxyphenyl)methyl trifluoroacetate: This compound has methoxy groups on the aromatic rings instead of fluorine atoms.

Uniqueness

Tris(4-fluorophenyl)methyl trifluoroacetate is unique due to the combination of the trifluoroacetate group and the fluorinated aromatic rings

Properties

CAS No.

90173-63-0

Molecular Formula

C21H12F6O2

Molecular Weight

410.3 g/mol

IUPAC Name

tris(4-fluorophenyl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C21H12F6O2/c22-16-7-1-13(2-8-16)20(29-19(28)21(25,26)27,14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12H

InChI Key

FODJVGYLABYQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F)F

Origin of Product

United States

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